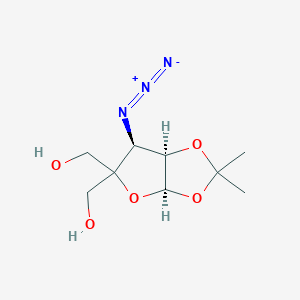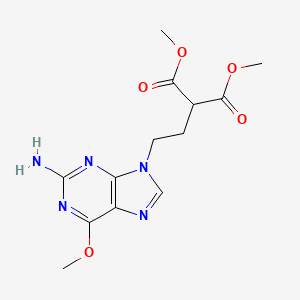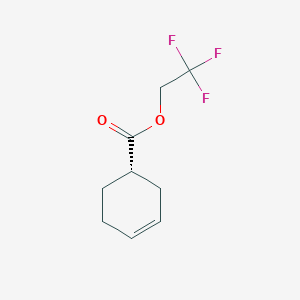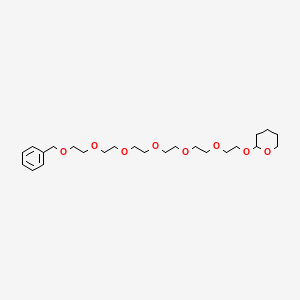
3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-a-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose: is a synthetic carbohydrate derivative that features an azido group at the third carbon, a hydroxymethyl group at the fourth carbon, and an isopropylidene protecting group at the first and second carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Protection: The hydroxyl groups at the first and second carbons are protected using an isopropylidene group to form 1,2-O-isopropylidene-D-ribofuranose.
Azidation: The hydroxyl group at the third carbon is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Hydroxymethylation: The hydroxyl group at the fourth carbon is introduced through a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large-scale protection of ribose derivatives.
Efficient Azidation: Use of optimized conditions for azidation to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Chromium Trioxide: Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through reduction of the azido group.
Carboxyl Derivatives: Formed through oxidation of the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral drugs.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in labeling and tracking biological molecules.
Medicine:
Antiviral Therapies:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose involves its conversion to active nucleoside analogues. These analogues can inhibit viral replication by incorporating into viral DNA and causing chain termination. The azido group plays a crucial role in this process by facilitating the formation of reactive intermediates that interact with viral enzymes.
Vergleich Mit ähnlichen Verbindungen
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-β-D-ribofuranose
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-α-D-erythro-pentofuranose
Comparison:
- Structural Differences: The position and configuration of the azido and hydroxymethyl groups can vary, leading to differences in reactivity and biological activity.
- Unique Features: 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose is unique due to its specific configuration and protecting groups, which make it particularly suitable for certain synthetic applications.
Eigenschaften
Molekularformel |
C9H15N3O5 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
[(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
GUPBGRHABGKBNJ-VQVTYTSYSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)


![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)

![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)

![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
